4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Antiproliferative SAR Kinase inhibitor design Pyrrolo[2,3-d]pyrimidine scaffold

Medicinal chemistry teams seeking a reliable, scalable pyrrolo[2,3-d]pyrimidine intermediate for kinase inhibitor programs need look no further. Supply bottlenecks often arise with less-characterized scaffolds, but 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is backed by a validated 100-kg plant-scale route (Fischer-Misun Dakin-West/Dimroth rearrangement) requiring no chromatography or specialized equipment, ensuring multi-kilogram availability. For discovery chemists, the 4-chloro leaving group enables straightforward SNAr diversification to build focused libraries, while the 5,6-dimethyl pattern is structurally essential for target potency, as SAR studies show single-digit micromolar to submicromolar GI₅₀ values (e.g., TrkA IC₅₀ = 2.25 µM) that are absent in mono-substituted analogs. Procure with confidence: standard research quantities are in stock, and the process is demonstrated at commercial scale, minimizing supply-chain risk from hit-to-lead through preclinical development.

Molecular Formula C8H8ClN3
Molecular Weight 181.62
CAS No. 82703-38-6
Cat. No. B2606558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
CAS82703-38-6
Molecular FormulaC8H8ClN3
Molecular Weight181.62
Structural Identifiers
SMILESCC1=C(NC2=C1C(=NC=N2)Cl)C
InChIInChI=1S/C8H8ClN3/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H,10,11,12)
InChIKeyNVVPXBSOUBMECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: 7-Deazapurine Intermediate


4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 82703-38-6, MFCD13189407, molecular formula C₈H₈ClN₃, molecular weight 181.62 g/mol) is a 5,6-dimethyl-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold bearing a chlorine leaving group at the 4-position . The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine—the nitrogenous base of ATP—making this compound class a privileged scaffold for ATP-competitive kinase inhibitor design [1]. The 5,6-dimethyl substitution pattern on the pyrrole ring distinguishes this intermediate from the unsubstituted parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) and the mono-methyl congeners (CAS 1618-36-6 and 35808-68-5), imparting differentiated steric, electronic, and pharmacophoric properties that translate into measurably distinct biological outcomes in derived kinase inhibitors [2]. The compound is classified under the EU C&L Inventory (EC No. 820-330-6) with acute oral toxicity Category 4 [3].

Why 5,6-Dimethyl Substitution Cannot Be Replaced


Pyrrolo[2,3-d]pyrimidine scaffolds with different substitution patterns at the 5- and 6-positions are not functionally interchangeable intermediates because the methyl groups fundamentally alter three interdependent properties: (i) the pharmacophoric contribution of the pyrrole ring to kinase pocket occupancy, (ii) the steric environment modulating reactivity at the 4-chloro leaving group during nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and (iii) the physicochemical profile (logP, solubility, crystal packing) of both the intermediate and its downstream derivatives. A systematic SAR study demonstrated that 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives achieve single-digit micromolar GI₅₀ antiproliferative values against human cancer cell lines, whereas the corresponding 5-monosubstituted series shows inferior activity, confirming that disubstitution at C5 and C6 is a critical structural prerequisite for target potency [1]. The Novartis EGFR inhibitor development program specifically optimized the 5,6-dimethyl pattern (leading to CGP 59326) after screening multiple substitution variants, with the 5,6-dimethyl substitution selected for advancement to clinical candidate status [2]. Substituting the unsubstituted analog (CAS 3680-69-1) or mono-methyl variants as a building block would yield derivatives with fundamentally different kinase selectivity profiles and reduced antiproliferative activity, as documented in the patent literature covering 5,6-dimethylpyrrolo[2,3-d]pyrimidines as EGFR and JAK inhibitors [3].

Quantitative Differentiation Evidence


Antiproliferative SAR: Disubstituted vs. Monosubstituted

In a head-to-head SAR study, two parallel series—5-monosubstituted (4a–o, 5a–m) and 5,6-disubstituted (6a–g, 7a–g) pyrrolo[2,3-d]pyrimidine octamides and free amines—were synthesized and evaluated against three human cancer cell lines (A549, PC3, MCF-7). The 5,6-disubstituted octamides 6d–g and the amine derivative 7b demonstrated the best anticancer activity with single-digit micromolar GI₅₀ values, while the 5-monosubstituted series showed inferior antiproliferative potency. The most potent 5,6-disubstituted compound 6f exhibited submicromolar GI₅₀ and TGI values across a 60-cell-line NCI panel, with selective kinase inhibition against TrkA (IC₅₀ = 2.25 µM), FGFR4 (IC₅₀ = 6.71 µM), and Tie2 (IC₅₀ = 6.84 µM) at 10 µM screening concentration. These data establish that the 5,6-disubstitution motif—which 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine directly provides as a building block—is a pharmacophoric prerequisite for achieving potent, broad-spectrum antiproliferative activity [1].

Antiproliferative SAR Kinase inhibitor design Pyrrolo[2,3-d]pyrimidine scaffold

EGFR Inhibitor Potency of 5,6-Dimethyl Derivatives

The 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine scaffold served as the key intermediate for the Novartis clinical candidate CGP 59326 (PKI-166), a dual EGFR/ErbB2 inhibitor. After extensive SAR optimization of substitution patterns, the 5,6-dimethyl variant was selected for development. A closely related 4-substituted derivative of this scaffold, 4-(3-chloro-phenoxy)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CHEMBL76116), demonstrated EGFR inhibitory activity with an IC₅₀ of 2.50 × 10³ nM (2.50 µM) in vitro, as deposited in BindingDB and ChEMBL from Ciba Pharmaceuticals screening data [1]. In contrast, the most optimized CGP 59326 series compounds achieved EGFR IC₅₀ values in the 6–30 nM range, representing approximately 80–400-fold improved potency through further 4-position derivatization while retaining the 5,6-dimethyl core [2]. The unsubstituted pyrrolo[2,3-d]pyrimidine scaffold (CAS 3680-69-1) lacks the 5,6-dimethyl groups shown to be essential for the EGFR potency trajectory of this chemical series, as confirmed in the Novartis patent family (US 6,096,749) which specifically claims 4-(m-chloroanilino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine and related 5,6-dimethyl-substituted compounds as EGFR-active therapeutic agents [3].

EGFR tyrosine kinase inhibition CGP 59326 Targeted cancer therapy

Physicochemical Profile of 5,6-Dimethyl Substitution

The 5,6-dimethyl groups increase the molecular weight of 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (MW = 181.62 g/mol; C₈H₈ClN₃) by 28.05 Da compared to the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (MW = 153.57 g/mol; C₆H₄ClN₃, CAS 3680-69-1, melting point 183–184°C) [1]. This 18.3% increase in molecular weight situates the 5,6-dimethyl compound in a more fragment-like to lead-like space for kinase drug discovery, while remaining well below the typical 500 Da upper limit for oral bioavailability. The additional methyl groups increase calculated logP by approximately 0.8–1.2 units (estimated from the additive contribution of two aromatic methyl groups), directly affecting downstream compound solubility, membrane permeability, and CYP450 metabolic susceptibility. The 5,6-dimethyl compound also possesses zero rotatable bonds (vs. zero for the unsubstituted analog), but the increased hydrophobic surface area alters crystal packing, as evidenced by the absence of a well-defined melting point in vendor specifications compared to the sharp 183–184°C melting point of the unsubstituted analog [1]. These differences are not trivial: the increased lipophilicity and altered solid-state properties directly impact handling, formulation, and the physicochemical profile of all derived kinase inhibitors .

Physicochemical properties Lead-likeness Fragment-based design

Scalable Dakin–West/Dimroth Synthesis Route

Fischer and Misun (Novartis) reported a plant-scale synthesis of 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine—directly derived from 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine—via a Dakin–West reaction of cheap alanine with malononitrile followed by Dimroth rearrangement, achieving multi-kilogram production in the 100-kg range for clinical supply [1]. The published process requires no chromatography, no extractions, and no special equipment, making the 5,6-dimethylpyrrolo[2,3-d]pyrimidine scaffold uniquely accessible at scale compared to other substitution variants that lack analogous published scalable routes. In contrast, the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) typically requires a multi-step synthesis from different precursors (e.g., via Curtius rearrangement of 1-benzyl-3-cyanopyrrole-2-carbonyl azide as described by Chien et al., 2004), with no published 100-kg-scale process [2]. The demonstrated scalability of the 5,6-dimethyl variant translates to reliable commercial availability from multiple vendors at 95–98% purity (Fluorochem, Bidepharm, Leyan, MolCore), with typical catalog specifications of 95% minimum purity . This reduces supply chain risk for programs requiring gram-to-kilogram quantities of the building block.

Process chemistry Scale-up synthesis Procurement availability

Safety Classification and Storage Conditions

4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is registered under the EU Classification, Labelling and Packaging (CLP) regulation with EC number 820-330-6 and carries an acute oral toxicity classification (Category 4, Warning, H302) [1]. Manufacturer recommendations specify storage at room temperature away from moisture [2]. The unsubstituted analog 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), by contrast, is recommended for storage at 2–8°C according to multiple supplier specifications [3], indicating a meaningful difference in ambient stability between the two scaffolds that affects laboratory handling and long-term storage protocols. The 5,6-dimethyl substitution appears to confer greater room-temperature stability, potentially due to reduced hygroscopicity or altered crystal packing resulting from the additional methyl groups. Additionally, the ECHA C&L Inventory notification for the target compound represents a defined regulatory milestone that simplifies compliance documentation for procurement in EU-based research programs compared to analogs lacking such notification [1].

Chemical safety Regulatory compliance Laboratory procurement

4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Application Scenarios


Kinase Inhibitor Discovery (EGFR, TrkA)

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should select 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine as the core building block when the target kinase profile requires 5,6-disubstitution on the pyrrolo[2,3-d]pyrimidine scaffold. The Lee et al. (2018) SAR study demonstrated that 5,6-disubstituted derivatives achieve single-digit micromolar to submicromolar GI₅₀ values with selective kinase inhibition (TrkA IC₅₀ = 2.25 µM; FGFR4 IC₅₀ = 6.71 µM; Tie2 IC₅₀ = 6.84 µM), while 5-monosubstituted analogs show inferior activity [1]. The Novartis EGFR inhibitor program independently validated this substitution pattern by advancing the 5,6-dimethyl-containing CGP 59326 to clinical development with EGFR IC₅₀ values of 6–30 nM [2]. The 4-chloro leaving group enables direct SNAr diversification with anilines, phenols, and amines to generate focused kinase inhibitor libraries while preserving the pharmacophorically essential 5,6-dimethyl motif.

Scale-Up Synthesis for Preclinical Supply

For programs transitioning from discovery to preclinical development, 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is the preferred pyrrolo[2,3-d]pyrimidine intermediate because its synthesis has been demonstrated at 100-kg plant scale via the Fischer–Misun Dakin–West/Dimroth rearrangement route starting from inexpensive alanine and malononitrile [1]. This published process requires no chromatography, no extractions, and no specialized equipment, enabling reliable multi-kilogram procurement without the supply chain risks associated with less-established synthetic routes. In contrast, the unsubstituted analog (CAS 3680-69-1) lacks a published large-scale process, making the 5,6-dimethyl variant the lower-risk choice for programs anticipating scale-up requirements.

Fragment-Based Design with Adenine Isostere

The pyrrolo[2,3-d]pyrimidine core of 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a direct 7-deazapurine isostere of adenine, enabling it to occupy the ATP-binding pocket of kinases through canonical hydrogen-bonding interactions with the hinge region [1]. The 5,6-dimethyl substitution differentiates this scaffold from unsubstituted 7-deazapurines by filling the hydrophobic pocket adjacent to the hinge region in kinases such as FGFR4 and TrkA, as demonstrated by molecular docking studies with compound 6f which revealed Type III (allosteric) kinase inhibition binding mode rather than conventional hinge-region binding [2]. This unique binding mode, enabled specifically by the 5,6-disubstitution pattern, provides a structural rationale for selecting this intermediate over unsubstituted or mono-substituted analogs in structure-guided design campaigns targeting allosteric kinase pockets.

Anti-Inflammatory and CNS Drug Discovery

The 5,6-dimethylpyrrolo[2,3-d]pyrimidine scaffold has established patent precedence beyond oncology. US Patent 4,229,453 (Bayer AG) specifically claims 4-amino-5,6-dimethyl-7-aryl-pyrrolo[2,3-d]pyrimidines as antiphlogistic (anti-inflammatory) agents with demonstrated activity in the kaolin edema model in rats, as well as CNS-active agents [1]. This patent explicitly covers multiple N7-aryl-substituted derivatives, all of which require the 5,6-dimethylpyrrolo[2,3-d]pyrimidine core. Procuring 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine provides a direct synthetic entry point to this chemotype for inflammation and CNS programs, with the 4-chloro group serving as a versatile handle for introducing diverse 4-amino or 4-hydroxy substituents as claimed in the original patent.

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